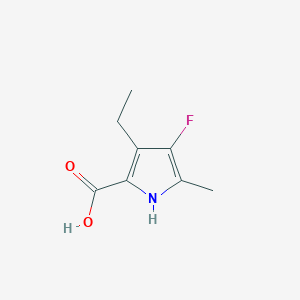
4-Hydroxy-6,7-dioxo-6,7-dihydro-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the conversion of dihydroxyacetophenone derivatives into hydroxybenzofuranones, followed by further functionalization to introduce the carboxamide group . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to achieve high efficiency and yield. The scalability of the synthesis process is essential for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide stands out due to its specific structural features, such as the presence of both hydroxyl and carboxamide groups, which contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
88258-47-3 |
|---|---|
Molecular Formula |
C9H5NO5 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
4-hydroxy-6,7-dioxo-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C9H5NO5/c10-9(14)4-5(11)3-1-2-15-8(3)7(13)6(4)12/h1-2,11H,(H2,10,14) |
InChI Key |
CNNFCMNAXCDZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=C(C(=O)C2=O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


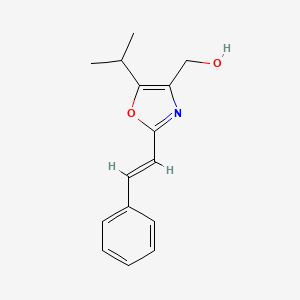



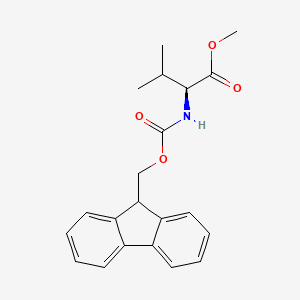
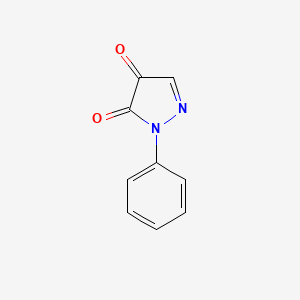
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
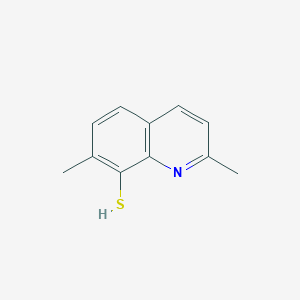
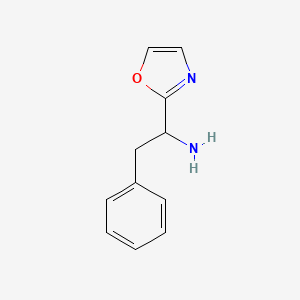
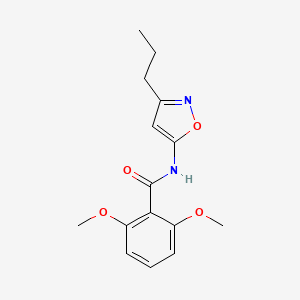
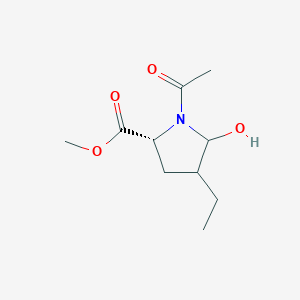
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)
